molecular formula C18H14Cl4N2O2 B4029908 [4-(2,5-DICHLOROBENZOYL)PIPERAZINO](2,5-DICHLOROPHENYL)METHANONE

[4-(2,5-DICHLOROBENZOYL)PIPERAZINO](2,5-DICHLOROPHENYL)METHANONE

Cat. No.: B4029908
M. Wt: 432.1 g/mol
InChI Key: ACZMODPPJFSBRK-UHFFFAOYSA-N
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Description

4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of multiple chlorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE typically involves the reaction of 2,5-dichlorobenzoyl chloride with piperazine, followed by further functionalization with 2,5-dichlorophenylmethanone. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

    Dichloroaniline: Shares the dichlorobenzene structure but lacks the piperazine ring.

    Bis(2-ethylhexyl) terephthalate: Similar in having multiple functional groups but used primarily as a plasticizer.

    Steviol glycoside: Contains multiple functional groups but is used as a sweetener.

Uniqueness: The unique combination of a piperazine ring with dichlorobenzoyl and dichlorophenylmethanone groups distinguishes 4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE from other compounds. This structure imparts specific chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O2/c19-11-1-3-15(21)13(9-11)17(25)23-5-7-24(8-6-23)18(26)14-10-12(20)2-4-16(14)22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZMODPPJFSBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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